5-Aminoindole chemical structure and properties
5-Aminoindole chemical structure and properties
An In-depth Technical Guide to 5-Aminoindole
Introduction
5-Aminoindole, also known as 1H-indol-5-amine, is a heterocyclic aromatic amine and a derivative of indole (B1671886).[1][2][3] It serves as a crucial building block and intermediate in various fields of chemical synthesis.[1][4] Its unique structure, featuring an amino group attached to the indole core, allows for diverse chemical reactions, making it a valuable compound in medicinal chemistry, drug discovery, and material science.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Aminoindole for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
5-Aminoindole is structurally an indolamine with an amino group substituted at the 5th position of the indole ring.[3][5] The molecule consists of a bicyclic structure, comprising a fused benzene (B151609) ring and a pyrrole (B145914) ring.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1H-indol-5-amine[3] |
| CAS Number | 5192-03-0[6][7] |
| Molecular Formula | C₈H₈N₂[2][4][6][7] |
| SMILES | C1=CC2=C(C=CN2)C=C1N[3][6] |
| InChI | 1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 |
| InChIKey | ZCBIFHNDZBSCEP-UHFFFAOYSA-N[2] |
| EC Number | 225-977-2[7] |
| MDL Number | MFCD00005679[4][7] |
| PubChem CID | 78867[3][4] |
Physicochemical Properties
The physical and chemical properties of 5-Aminoindole are summarized below, providing essential data for handling, storage, and application.
Physical Properties
| Property | Value |
| Molecular Weight | 132.16 g/mol [3][6][7] |
| Appearance | Off-white to gray-brown crystalline powder or crystals[4][5][8] |
| Melting Point | 131-133 °C (decomposes)[5][8] |
| Boiling Point | 190 °C at 6 mmHg (torr)[9][10][11] |
| Solubility | Insoluble in water.[5][12] Soluble in DMSO and Methanol.[5] |
| pKa | 17.39 ± 0.30 (Predicted)[5] |
| LogP (Octanol/Water Partition Coefficient) | 1.268 (Calculated)[13] |
Storage and Stability
5-Aminoindole is sensitive to air and light.[14] For long-term storage, it should be kept in a dark place under an inert atmosphere (e.g., Nitrogen) at temperatures between 2°C and 8°C.[4][6][15]
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 5-Aminoindole.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 10.6 (1H, brs), 7.11 (1H, d), 7.08 (1H, s), 6.69 (1H, d), 6.49 (1H, s), 6.13 (1H, s), 4.40 (2H, brs)[1][16] |
| ¹³C NMR | DMSO-d₆ | 141.0, 129.8, 128.5, 124.7, 111.8, 111.4, 103.2, 99.6[1] |
Mass Spectrometry
| Technique | Key m/z values |
| Electron Ionization (EI) | 132 (M+), 131, 104[3] |
| Electrospray Ionization (ESI) | [M+H]⁺ = 133.0760 (Theoretical), 133.0755 (Measured)[1] |
Infrared (IR) Spectroscopy
The FT-IR and FT-Raman spectra of 5-aminoindole have been recorded and analyzed.[17] The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[2][18]
Experimental Protocols
5-Aminoindole is primarily synthesized through the reduction of 5-nitroindole (B16589). Several methods have been reported, varying in catalysts, reaction conditions, and yields.
Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of 5-Aminoindole from 5-nitroindole using a supported catalyst and hydrogen gas.
Workflow: Catalytic Hydrogenation of 5-Nitroindole
Methodology:
-
Charge a reaction vessel with 100g of 5-nitroindole.[1]
-
Add 95% ethanol (4 times the amount of 5-nitroindole) and a supported catalyst (10-15% by weight of 5-nitroindole).[1]
-
Seal the reaction vessel and completely replace the internal atmosphere with hydrogen gas.[1]
-
Begin heating and stirring the mixture.[1]
-
Once the temperature reaches 60°C, introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa (optimal pressure is around 1.5 MPa).[1]
-
Maintain the reaction temperature between 70-95°C for 1-2 hours, until the conversion rate reaches 96-99%.[1]
-
After the reaction is complete, separate the catalyst from the reaction mixture. The catalyst can be recovered and reused.[1]
-
The resulting solution contains the 5-Aminoindole product. Further purification can be achieved through standard techniques like crystallization or chromatography.
Synthesis via Reduction with NaBH₄
This method employs sodium borohydride (B1222165) in the presence of a copper complex to reduce 5-nitroindole.
Methodology:
-
In a 15 mL pressure tube, charge a copper complex (0.001 mmol, 1 mol%), 5-nitroindole (0.1 mmol, 1.0 equiv), and sodium borohydride (NaBH₄) (10.0 mmol, 10 equiv) in water (2.0 mL) under an air atmosphere.[19]
-
Seal the vessel and stir the resulting mixture at room temperature.[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[19]
-
Upon completion, extract the crude reaction mixture with ether (3 x 2 mL).[19]
-
The product can be analyzed and purified using GC-MS chromatography.[19]
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 5-Aminoindole. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for analyzing complex mixtures containing this compound.[20]
General Protocol:
-
Column: A core-shell mixed-mode column (e.g., Coresep 100) is effective.[20]
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile (B52724) in water with an acidic modifier like formic acid or trifluoroacetic acid to ensure proper ionization for the cation-exchange mode.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known quantity of 5-Aminoindole in a suitable solvent (e.g., Methanol or DMSO) to prepare a stock solution, then dilute to an appropriate concentration with the mobile phase.
-
Injection: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.
Applications and Biological Relevance
5-Aminoindole is a versatile precursor used in the synthesis of a wide range of biologically active molecules and functional materials.[4][15]
Logical Relationship: Applications of 5-Aminoindole
Drug Development
The 5-aminoindole scaffold is integral to the development of various therapeutic agents. It is a reactant used in the preparation of:
-
Enzyme Inhibitors: Including inhibitors for Protein Kinase C theta (PKCθ), HIV protease, Factor Xa, and receptor tyrosine kinases (RTK) with antiangiogenic effects.[5]
-
Hedgehog Pathway Inhibitors: Used to synthesize molecules that inhibit Gli1-mediated transcription.[5]
-
Antitumoral Agents: Serves as a building block for cytotoxic and antimitotic agents.[5]
-
Smac Mimetics: These molecules bind to the BIR2 domain of the anti-apoptotic protein XIAP.[5]
Research Applications
Beyond drug development, 5-aminoindole is utilized in:
-
Fluorescent Probes: The indole structure is a common fluorophore, and derivatives are developed for imaging and visualizing biological processes.[4]
-
Biochemical Research: The compound is used to study biochemical pathways and mechanisms, helping to elucidate cellular processes.[4]
-
Chromatography: It can function as a ligand for hydrophobic charge induction chromatography.[5]
Material Science
5-Aminoindole is explored in the creation of new polymers and materials, where it can enhance properties like thermal stability and conductivity, which are important in electronics.[4]
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